molecular formula C21H27N3O2 B6288327 4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1043508-39-9

4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B6288327
CAS No.: 1043508-39-9
M. Wt: 353.5 g/mol
InChI Key: ZNORULVOIWERIB-UHFFFAOYSA-N
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Description

4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 1043508-39-9) is a high-purity chemical intermediate supplied with a minimum purity of 95% . This compound, with the molecular formula C21H27N3O2 and a molecular weight of 353.47 g/mol, is a piperazine derivative that features a tert-butyloxycarbonyl (Boc) protecting group, a key feature for multi-step organic synthesis . Compounds within this structural class, specifically 4-(benzyl)-piperazine-1-carboxylic acid derivatives, have been identified in patent literature as modulators of Fatty Acid Amide Hydrolase (FAAH) . As such, this intermediate holds significant research value for medicinal chemists working in the discovery and development of potential therapeutics targeting the endocannabinoid system. Research into FAAH modulators is explored for the treatment of conditions including anxiety, pain, inflammatory disorders, and movement disorders . The Boc-protected piperazine core offers synthetic flexibility, allowing researchers to deprotate the amine under mild acidic conditions for further functionalization. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Please refer to the relevant safety data sheet before handling. Stock availability may vary, with typical lead times of 2-3 weeks .

Properties

IUPAC Name

tert-butyl 4-[(3-pyridin-4-ylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-21(2,3)26-20(25)24-13-11-23(12-14-24)16-17-5-4-6-19(15-17)18-7-9-22-10-8-18/h4-10,15H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNORULVOIWERIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Pyridin-4-yl-benzyl Chloride

The benzyl chloride intermediate is prepared via a Blanc chloromethylation reaction , as demonstrated in the synthesis of 1-aralkyl-4-benzylpiperazine derivatives. A mixture of 3-phenylpyridine, paraformaldehyde, and hydrochloric acid undergoes reaction at 60–80°C for 6–8 hours, yielding 3-pyridin-4-yl-benzyl chloride. This step avoids carcinogenic bis(chloromethyl) ether by-products through careful temperature control.

Step 2: Alkylation of Piperazine

Piperazine is reacted with 3-pyridin-4-yl-benzyl chloride in dimethylformamide (DMF) at 80°C using potassium carbonate as a base. The reaction proceeds for 12–16 hours, producing 4-(3-pyridin-4-yl-benzyl)piperazine. Excess piperazine ensures monoalkylation, a technique validated in the synthesis of N-benzylpiperazine.

Step 3: tert-Butyl Carbamate Protection

The free amine of piperazine is protected using tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine as a catalyst. Reaction conditions (0–5°C for 2 hours, followed by room temperature for 12 hours) mirror those used for analogous piperazine derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Key Data:

ParameterValueSource
Overall Yield58–62%
Purity (HPLC)>95%
Reaction Time (Step 2)12–16 hours

Palladium-Catalyzed Cross-Coupling Approach

This method adapts Suzuki-Miyaura coupling to construct the pyridine-benzyl moiety, followed by piperazine functionalization. The strategy is inspired by palladium-mediated hydrogenation in tert-butyl piperazine carboxylate syntheses.

Step 1: Suzuki Coupling of 3-Bromobenzyl Chloride

3-Bromobenzyl chloride is coupled with pyridin-4-ylboronic acid using Pd(PPh₃)₄ as a catalyst, sodium carbonate as a base, and a dioxane/water solvent system. Heating at 90°C for 8 hours affords 3-pyridin-4-yl-benzyl chloride with >85% yield, consistent with cross-coupling efficiencies reported for aryl halides.

Step 2: Piperazine Alkylation and Boc Protection

The benzyl chloride intermediate is reacted with piperazine under conditions identical to Method 1. Subsequent Boc protection follows established protocols.

Advantages:

  • Higher regioselectivity for pyridine substitution.

  • Scalable to industrial production via continuous flow systems.

Direct Esterification of Prefunctionalized Piperazine

This route modifies pre-synthesized 4-benzylpiperazine derivatives, leveraging esterification techniques from tert-butyl piperidine carboxylate syntheses.

Step 1: Synthesis of 4-(3-Pyridin-4-yl-benzyl)piperazine

Piperazine is alkylated with 3-pyridin-4-yl-benzyl bromide (prepared via bromination of 3-pyridin-4-yl-benzyl alcohol using PBr₃). The reaction occurs in acetonitrile at reflux for 6 hours, yielding 85–90% product.

Step 2: tert-Butyl Ester Formation

The piperazine intermediate is treated with tert-butyl chloroformate in dichloromethane (DCM) at 0°C. Triethylamine neutralizes HCl by-products, and the mixture stirs for 24 hours. This method mirrors the protection of 3-methyl-piperidine-4-carboxylic acid.

Comparison of Methods:

MethodYieldPurityScalabilityComplexity
Two-Step Alkylation58–62%>95%HighModerate
Palladium Cross-Coupling70–75%>98%ModerateHigh
Direct Esterification65–70%>97%LowLow

Challenges and Optimization Considerations

Regioselectivity in Benzyl Substitution

The position of the pyridinyl group on the benzyl ring critically influences reactivity. Steric hindrance at the 3-position necessitates optimized coupling conditions, as seen in palladium-catalyzed methods.

By-Product Management

Monoalkylation of piperazine is challenging due to its two reactive amines. Strategies include:

  • Using a 1:1 molar ratio of benzyl chloride to piperazine.

  • Employing Boc protection before alkylation to block one amine site.

Industrial Feasibility

Continuous flow microreactors enhance the safety and efficiency of chloromethylation and alkylation steps, reducing reaction times by 30–40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. It is structurally related to oxazolidinones, a class of synthetic antibiotics that inhibit protein synthesis in bacteria. Research indicates that derivatives of piperazine, including 4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester, can effectively combat Gram-positive pathogens resistant to other antibiotics. The mechanism involves the inhibition of the ribosomal initiation complex formation, crucial for bacterial protein synthesis .

Modulators of Fatty Acid Amide Hydrolase (FAAH)
This compound has also been investigated for its role as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can enhance the effects of endocannabinoids, potentially offering therapeutic benefits for conditions such as anxiety and chronic pain .

Chemical Intermediates

Synthesis of Bioactive Compounds
this compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its chemical structure allows for further modifications, leading to the development of new pharmaceuticals with enhanced efficacy and selectivity. For instance, it can be used to synthesize derivatives that target specific biological pathways or diseases .

Case Studies

Study Focus Findings
Study on OxazolidinonesAntimicrobial propertiesDemonstrated effectiveness against multi-drug resistant bacteria, highlighting the potential of piperazine derivatives in antibiotic therapy .
FAAH Modulation ResearchPain and anxiety treatmentIdentified piperazine derivatives that significantly inhibit FAAH activity, suggesting new avenues for pain management therapies .

Mechanism of Action

The mechanism of action of 4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Piperazine Ring Biological/Functional Relevance Key Data (Synthesis/Yield/Activity) Reference
This compound 3-(Pyridin-4-yl)-benzyl Intermediate for receptor-targeted ligands Not explicitly reported in evidence N/A
4-(Pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester (50b) Pyridin-3-yl α4β2 nicotinic receptor ligand $ ^1H $ NMR: δ 8.40 (1H, s), 1.58 (9H, m)
4-(6-Bromopyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester (50c) 6-Bromo-pyridin-3-yl Enhanced receptor binding affinity $ ^1H $ NMR: δ 8.08 (1H, m), 1.52 (9H, m)
4-(6-Aminopyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester 6-Amino-pyridin-3-yl Intermediate for palbociclib (anticancer drug) MS: m/z 278 (M+H)+; Mp: 130–132°C
4-(4-(Methylthio)benzyl)piperazine-1,3-dicarboxylate 4-(Methylthio)benzyl; dual carboxylate groups Anticancer/antimigratory activity Synthesized via electrophilic substitution
4-(3-Cyano-6-phenylpyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester 3-Cyano-6-phenylpyridin-2-yl Not reported; likely kinase inhibitor intermediate Purity: 95%; MS: m/z calc’d 410.22

Key Observations:

Substituent Position and Electronic Effects: The pyridin-4-yl substituent in the target compound differs from analogs with pyridin-3-yl groups (e.g., 50b, 50c). Pyridin-4-yl’s para orientation may alter electron distribution and hydrogen-bonding capacity compared to meta-substituted pyridines . Bromine (50c) and amino (20) substituents on pyridine modulate electronic properties and receptor affinity. Bromine enhances lipophilicity and steric bulk, whereas amino groups improve solubility and hydrogen bonding .

Functional Group Diversity: The tert-butyl ester group is conserved across all compounds, ensuring stability during synthesis. Boronate esters (e.g., ) enable Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound but critical for bioconjugation in other analogs .

Anticancer activity is observed in dibromocarbazole-piperazine hybrids () and palbociclib intermediates (), highlighting the therapeutic versatility of piperazine scaffolds .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogs, such as nucleophilic substitution between Boc-piperazine and halogenated aryl intermediates (e.g., Example S in ) .
  • Yields for similar compounds range from 43% () to 98% (), dependent on substituent reactivity and purification methods .

Biological Activity

4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its versatility in drug design. The presence of a pyridine ring and a tert-butyl ester enhances its lipophilicity, potentially impacting its pharmacokinetic properties.

Molecular Formula : C17H24N2O4
CAS Number : 1214057-04-1

Antimicrobial Activity

Research indicates that derivatives of piperazine, including the tert-butyl ester variant, exhibit significant antimicrobial properties. For instance, oxazolidinones, a class of synthetic antimicrobial agents, utilize piperazine scaffolds to inhibit protein synthesis in gram-positive bacteria by preventing the formation of the ribosomal initiation complex .

Table 1: Antimicrobial Efficacy of Piperazine Derivatives

CompoundActivity TypeMechanism of ActionReference
This compoundAntimicrobialInhibition of protein synthesis
4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl esterAntimicrobialInhibition of ribosomal initiation
Various piperazine derivativesBroad-spectrumDisruption of bacterial cell wall synthesis

Antiparasitic Activity

The compound's structural modifications can also influence its activity against parasites. Studies have shown that piperazine derivatives can effectively target specific pathways in parasitic organisms. For example, modifications that enhance solubility can improve efficacy against malaria-causing Plasmodium species .

Table 2: Antiparasitic Efficacy

CompoundTarget OrganismEC50 (μM)Reference
This compoundPlasmodium falciparum0.064
Other piperazine derivativesVarious parasitesVaries

Case Study 1: Synthesis and Activity Evaluation

A study focused on synthesizing various piperazine derivatives, including the tert-butyl ester variant, evaluated their antimicrobial and antiparasitic activities. The results indicated that modifications to the piperazine ring significantly affected both solubility and biological activity. The introduction of polar groups was found to enhance aqueous solubility while maintaining potent activity against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the SAR of piperazine compounds to optimize their biological activity. It was revealed that the presence of specific substituents on the pyridine ring could either enhance or diminish activity against targeted pathogens. For instance, compounds with additional methyl groups exhibited increased potency against certain bacterial strains .

Q & A

Q. Basic Structural Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the piperazine ring and the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons). Aromatic protons from the pyridin-4-yl and benzyl groups appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 380.21 for C₂₂H₂₈N₃O₂⁺).
  • IR Spectroscopy : Ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) are key identifiers .

How can researchers resolve discrepancies in reported biological activity between this compound and its analogs?

Advanced Data Contradiction Analysis
Discrepancies arise from structural variations (e.g., pyridine substitution position or tert-butyl ester stability). Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against analogs with modified substituents (e.g., pyridin-3-yl vs. pyridin-4-yl) in receptor-binding assays .
  • Computational Docking : Molecular dynamics simulations identify binding pocket interactions (e.g., hydrogen bonding with the pyridine nitrogen) that explain potency differences .

What methodological approaches are employed to study the compound’s stability under physiological conditions?

Q. Advanced Stability Profiling

  • pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The tert-butyl ester hydrolyzes rapidly under acidic conditions (t₁/₂ < 2 hours at pH 1), necessitating formulation adjustments for oral delivery .
  • Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures (>200°C typical for tert-butyl esters) .

How can the compound be modified to enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?

Q. Advanced Medicinal Chemistry

  • Lipophilicity Optimization : Introduce fluorinated or methyl groups to increase logP (target range: 2–3) while maintaining molecular weight <450 Da .
  • Prodrug Strategies : Replace the tert-butyl ester with a labile group (e.g., pivaloyloxymethyl) that hydrolyzes post-BBB penetration to release the active carboxylic acid .

What are the key considerations in designing assays to evaluate this compound’s receptor binding affinity?

Q. Basic Assay Design

  • Radioligand Displacement : Use [³H]-labeled competitors (e.g., dopamine D₂ receptor ligands) to measure IC₅₀ values in membrane preparations.
  • Fluorescence Polarization : Tagged receptors enable real-time affinity measurements. Include controls for non-specific binding (e.g., excess cold ligand) .

What strategies mitigate synthetic challenges in achieving regioselective functionalization of the piperazine ring?

Q. Advanced Synthetic Optimization

  • Directing Groups : Boc protection of piperazine ensures regioselective alkylation at the N-1 position. Subsequent deprotection (e.g., TFA) allows further modifications .
  • Computational Modeling : Density functional theory (DFT) predicts reactive sites on the piperazine ring, guiding targeted substitutions .

How is the compound’s purity quantified, and what thresholds are acceptable for pharmacological studies?

Q. Basic Quality Control

  • HPLC Analysis : Use a C18 column with UV detection (254 nm). Purity ≥95% is acceptable for preliminary assays, while pharmacokinetic studies require ≥98% .
  • Residual Solvents : Gas chromatography (GC) ensures compliance with ICH guidelines (e.g., <5000 ppm for acetonitrile) .

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